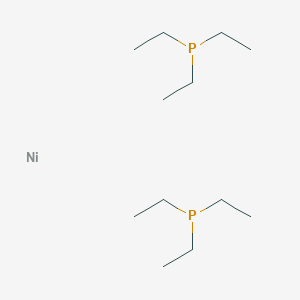![molecular formula C29H40O2 B15165298 2,2'-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol] CAS No. 194738-92-6](/img/structure/B15165298.png)
2,2'-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol] is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and plastics. The compound’s structure consists of two phenol groups connected by a methylene bridge, with additional methyl and cyclohexyl groups enhancing its stability and effectiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol] typically involves the condensation of 4-methyl-3-(1-methylcyclohexyl)phenol with formaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of more efficient catalysts and purification techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol] undergoes several types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form more stable derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2,2’-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol] has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in the stabilization of polymers and plastics, preventing degradation due to oxidative stress.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and its effects on biological systems.
Medicine: Research into its potential therapeutic applications, particularly in preventing oxidative damage in cells and tissues, is ongoing.
Industry: It is widely used in the production of rubber, plastics, and other materials that require stabilization against oxidation.
Mécanisme D'action
The antioxidant effect of 2,2’-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol] is primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The methylene bridge and additional methyl and cyclohexyl groups enhance its stability, making it more effective in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 2,2’-Methylenebis(4-methylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
Uniqueness
Compared to similar compounds, 2,2’-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol] offers enhanced stability and effectiveness due to the presence of the cyclohexyl groups. These groups provide additional steric hindrance, reducing the likelihood of unwanted side reactions and increasing the compound’s overall antioxidant capacity.
Propriétés
Numéro CAS |
194738-92-6 |
|---|---|
Formule moléculaire |
C29H40O2 |
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
2-[[6-hydroxy-3-methyl-2-(1-methylcyclohexyl)phenyl]methyl]-4-methyl-3-(1-methylcyclohexyl)phenol |
InChI |
InChI=1S/C29H40O2/c1-20-11-13-24(30)22(26(20)28(3)15-7-5-8-16-28)19-23-25(31)14-12-21(2)27(23)29(4)17-9-6-10-18-29/h11-14,30-31H,5-10,15-19H2,1-4H3 |
Clé InChI |
HPEGLKFPAQLXGM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)O)CC2=C(C=CC(=C2C3(CCCCC3)C)C)O)C4(CCCCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


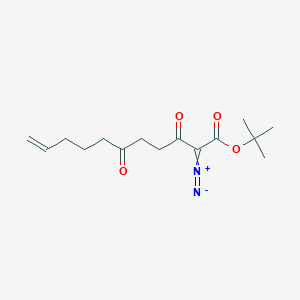
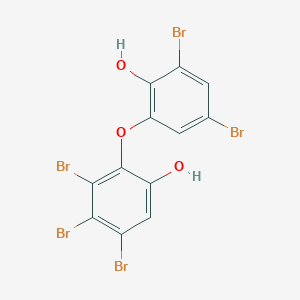
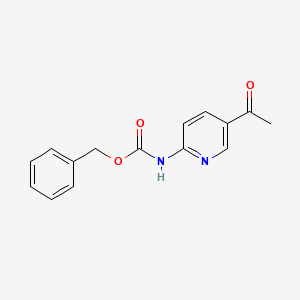
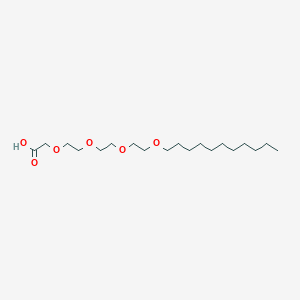
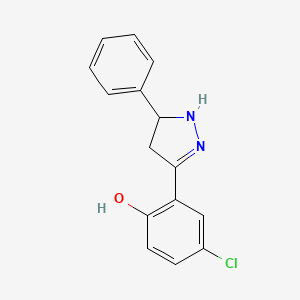
![8-Oxo-8-[(prop-2-en-1-yl)oxy]octanoate](/img/structure/B15165260.png)
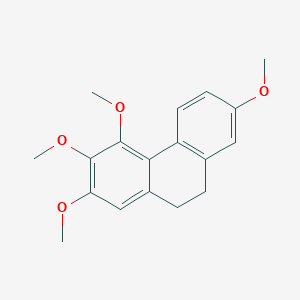
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-methylpropyl)-](/img/structure/B15165267.png)

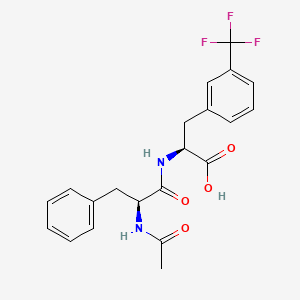
![2,2'-[Ethane-1,2-diylbis(dodecanoylazanediyl)]diacetic acid (non-preferred name)](/img/structure/B15165290.png)
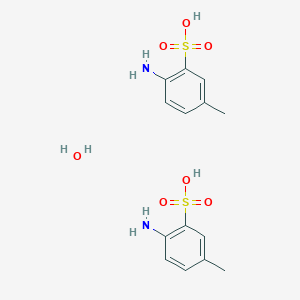
![Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-3-carboxylate](/img/structure/B15165305.png)
